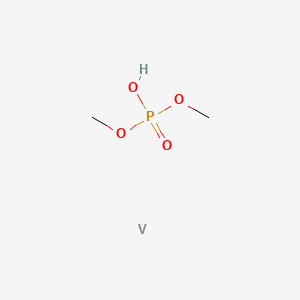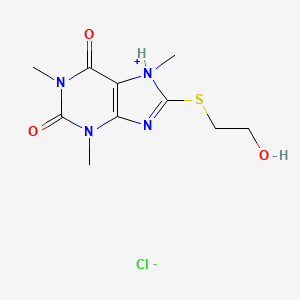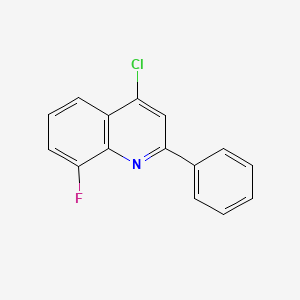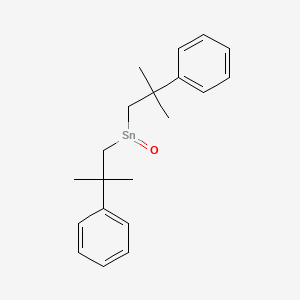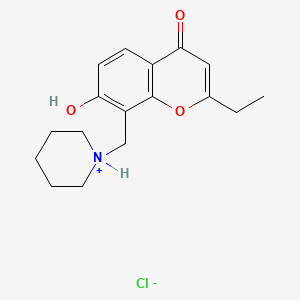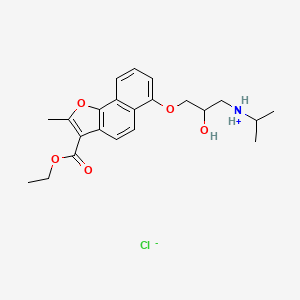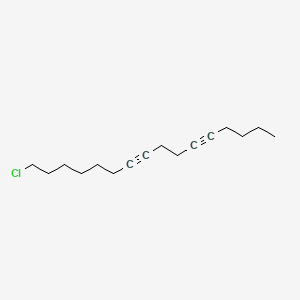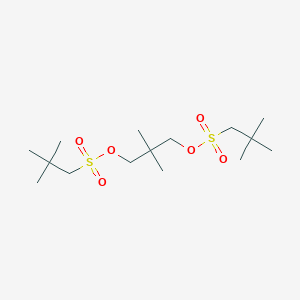![molecular formula C20H19NO2S2 B13761787 N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide CAS No. 24702-30-5](/img/structure/B13761787.png)
N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide is a complex organic compound featuring a benzyl group, a phenyl group, and a sulfonamide group. This compound is notable for its unique structure, which includes a sulfur atom double-bonded to a nitrogen atom, making it a valuable subject of study in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide typically involves the reaction of benzyl chloride with phenylthiourea under controlled conditions. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the thiourea group. The resulting intermediate is then treated with 4-methylbenzenesulfonyl chloride to form the final product.
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes precise temperature control, use of catalysts, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or amines.
Substitution: The benzyl and phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and amines.
Substitution: Various substituted benzyl and phenyl derivatives.
Scientific Research Applications
N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function. This can lead to various biological effects, such as inhibition of cell growth or induction of apoptosis.
Comparison with Similar Compounds
Similar Compounds
Benzylphenylsulfide: Similar structure but lacks the sulfonamide group.
Phenylthiourea: Contains the thiourea group but lacks the benzyl and sulfonamide groups.
4-Methylbenzenesulfonamide: Contains the sulfonamide group but lacks the benzyl and phenyl groups.
Uniqueness
N-[benzyl(phenyl)-lambda4-sulfanylidene]-4-methylbenzenesulfonamide is unique due to its combination of benzyl, phenyl, and sulfonamide groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
24702-30-5 |
|---|---|
Molecular Formula |
C20H19NO2S2 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-[benzyl(phenyl)-λ4-sulfanylidene]-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C20H19NO2S2/c1-17-12-14-20(15-13-17)25(22,23)21-24(19-10-6-3-7-11-19)16-18-8-4-2-5-9-18/h2-15H,16H2,1H3 |
InChI Key |
YBJPXMZEOZNRRW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N=S(CC2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



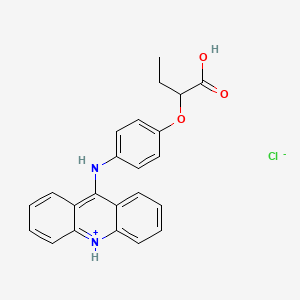

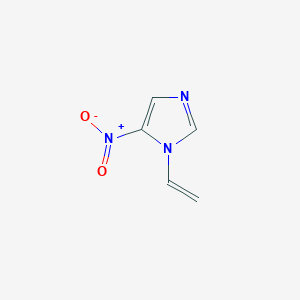
![1-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]pyrrolidine-2,5-dione](/img/structure/B13761720.png)
